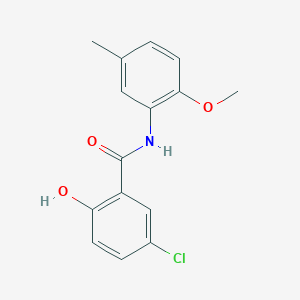
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO3. This compound is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-methoxy-5-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 5-Chloro-2-keto-N-(2-methoxy-5-methylphenyl)benzamide.
Reduction: 2-Hydroxy-N-(2-methoxy-5-methylphenyl)benzamide.
Substitution: 5-Amino-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide (when substituted with an amine).
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is used in various fields of scientific research:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
- 2-Chloro-N-(2-hydroxy-5-methylphenyl)benzamide
- 5-Chloro-2-methoxy-N-(4-methylphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(5-methyl-3-isoxazolyl)benzamide
Comparison: 5-Chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both hydroxy and methoxy groups, which provide distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research applications.
Propiedades
Número CAS |
634185-43-6 |
|---|---|
Fórmula molecular |
C15H14ClNO3 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-9-3-6-14(20-2)12(7-9)17-15(19)11-8-10(16)4-5-13(11)18/h3-8,18H,1-2H3,(H,17,19) |
Clave InChI |
OIXSPUCNOZKDHW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


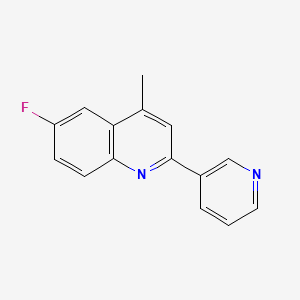
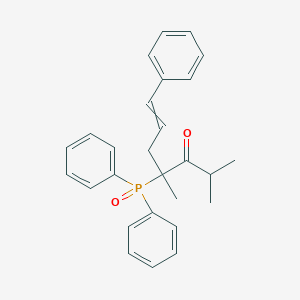
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
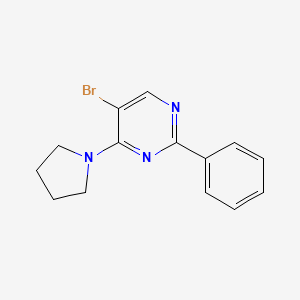
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
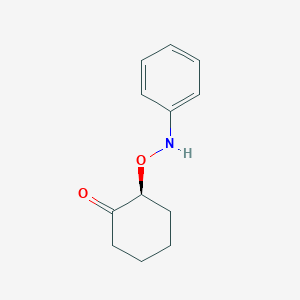
![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
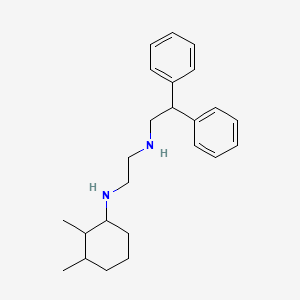
![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
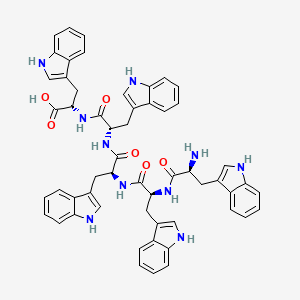
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
